5-Amino-2-methyl-N-[(1r)-1-naphthalen-1-ylethyl]benzamide, commonly referred to as GRL0617, is a small molecule that has garnered significant attention in the scientific community for its potential antiviral properties, specifically against coronaviruses like SARS-CoV-1 and SARS-CoV-2. [] It is a non-covalent inhibitor that targets the papain-like protease (PLpro), an essential enzyme for viral replication. [, ] GRL0617 serves as a valuable tool in scientific research for understanding the mechanism of action of PLpro and for the development of antiviral therapeutics. [, ]
The synthesis of GRL0617 has been described in detail in scientific literature. [] A general synthetic approach involves the reaction of 5-amino-2-methylbenzoic acid with (1r)-1-naphthalen-1-ylethanamine in the presence of a suitable coupling agent. [] Specific conditions and reagents may vary depending on the desired purity and yield.
GRL0617 inhibits PLpro by binding to a pocket adjacent to the catalytic triad, known as the naphthalene-inhibitor binding site. [, , ] This binding induces a conformational change in the BL2 loop of PLpro, hindering substrate access to the active site and thereby inhibiting both the protease and deubiquitinase activities of PLpro. [, , , ] This dual inhibition mechanism makes GRL0617 a promising starting point for the development of antiviral drugs against SARS-CoV-2. []
GRL0617 has found extensive application in scientific research, particularly in the fields of virology and drug discovery. [, ]
GRL0617 serves as a valuable tool for studying the structure and function of PLpro. [, , , ] Its use in X-ray crystallography studies has been instrumental in understanding the binding interactions and conformational changes induced upon GRL0617 binding to PLpro. [, , ]
The discovery of GRL0617 as a PLpro inhibitor has paved the way for the development of more potent and selective inhibitors. [, , , , ] Several studies have employed GRL0617 as a scaffold for designing novel inhibitors, exploring modifications to enhance its potency and physicochemical properties. [, , , , , , , ]
GRL0617 has been utilized to investigate the role of PLpro in the viral life cycle and its interplay with the host immune system. [, , , ] Studies have demonstrated the impact of PLpro inhibition by GRL0617 on viral replication and the modulation of interferon responses. [, , , ]
Given its known inhibitory activity against PLpro, GRL0617 has been included in drug repurposing screens aimed at identifying existing drugs with potential antiviral effects against SARS-CoV-2. []
Continued efforts are needed to optimize GRL0617 analogs, focusing on enhancing potency, selectivity, and pharmacokinetic properties. [, , , , , , ]
Exploring the development of covalent inhibitors based on the GRL0617 scaffold could lead to inhibitors with prolonged duration of action. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9